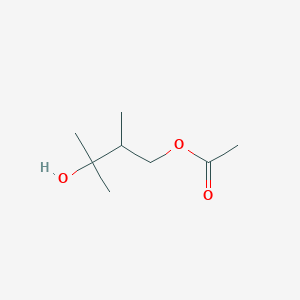

3-Hydroxy-2,3-dimethylbutyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

73295-11-1 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(3-hydroxy-2,3-dimethylbutyl) acetate |

InChI |

InChI=1S/C8H16O3/c1-6(8(3,4)10)5-11-7(2)9/h6,10H,5H2,1-4H3 |

InChI Key |

WAWRNRVTZAJWBH-UHFFFAOYSA-N |

SMILES |

CC(COC(=O)C)C(C)(C)O |

Canonical SMILES |

CC(COC(=O)C)C(C)(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors of 3 Hydroxy 2,3 Dimethylbutyl Acetate

Direct Esterification Approaches for 3-Hydroxy-2,3-dimethylbutyl Acetate (B1210297) Synthesis

Direct esterification involves the reaction of an alcohol with a carboxylic acid or its derivative to form an ester and a small byproduct, typically water. This method is a fundamental and widely applied transformation in organic synthesis.

The principal route to 3-hydroxy-2,3-dimethylbutyl acetate is the Fischer esterification of 3-hydroxy-2,3-dimethyl-1-butanol with acetic acid. masterorganicchemistry.com This reaction involves heating the alcohol and carboxylic acid with an acid catalyst. The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side. masterorganicchemistry.com Due to the presence of two hydroxyl groups (a primary at C1 and a tertiary at C3) in the precursor, selective acetylation of the more reactive primary alcohol is expected under controlled conditions.

Alternatively, more reactive derivatives of acetic acid, such as acetic anhydride (B1165640) or acetyl chloride, can be used. These reagents react more readily with the alcohol, often at lower temperatures and sometimes without the need for a strong acid catalyst, to form the ester. medcraveonline.com For instance, reactions with anhydrides can be performed with or without a nucleophilic catalyst. tcichemicals.com

The choice of catalyst is crucial for an efficient esterification process. The catalyst's role is to protonate the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Homogeneous Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH) are common and effective homogeneous catalysts for Fischer esterification. masterorganicchemistry.com Metal salts like iron (III) sulfate (B86663) have also been shown to be effective catalysts in esterification reactions. researchgate.net

Heterogeneous Catalysts: Solid acid catalysts offer significant advantages, including easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions. Examples include cation-exchange resins like Amberlyst-15 and inorganic solid acids such as aerogel sulfated zirconia-silica mixed oxides. researchgate.netgoogle.comresearchgate.net These materials possess both Brønsted and Lewis acid sites that facilitate the reaction. researchgate.net

Table 1: Catalytic Systems for Esterification

| Catalyst Type | Examples | Phase | Key Advantages |

|---|---|---|---|

| Homogeneous | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH), Iron (III) Sulfate (Fe₂(SO₄)₃) | Liquid | High activity, low cost |

| Heterogeneous | Amberlyst-15, Sulfated Zirconia (ZrO₂-SiO₂) | Solid | Ease of separation, reusability, reduced corrosion |

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

Le Châtelier's Principle: Since Fischer esterification is an equilibrium reaction that produces water as a byproduct, removing water as it forms will shift the equilibrium towards the formation of the ester. masterorganicchemistry.com This is commonly achieved using a Dean-Stark apparatus during reflux. researchgate.net

Reactant Stoichiometry: Using one of the reactants in large excess (typically the less expensive one, either the alcohol or acetic acid) can also drive the reaction to completion. masterorganicchemistry.com

Temperature: The reaction is typically conducted at reflux temperature to increase the reaction rate. The specific temperature depends on the solvent and reactants used.

Catalyst Loading: The amount of catalyst can influence the reaction rate. For solid catalysts, parameters like catalyst loading are optimized to achieve high conversion of the limiting reagent. researchgate.net

Transesterification is an alternative method where an ester is reacted with an alcohol in the presence of a catalyst to exchange the alcohol moiety. To produce this compound, a simple acetate ester, such as methyl acetate or ethyl acetate, would be reacted with 3-hydroxy-2,3-dimethyl-1-butanol.

This process is also an equilibrium reaction and can be catalyzed by either acids or bases. The reaction is typically driven to completion by using a large excess of the starting alcohol (3-hydroxy-2,3-dimethyl-1-butanol) or by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) by distillation. General conditions for transesterification often involve elevated temperatures, ranging from 50°C to 150°C, and reaction times that can extend for several hours to ensure a high degree of conversion. google.com

Esterification of 3-Hydroxy-2,3-dimethyl-1-butanol with Acetic Acid or Derivatives

Synthesis of the 3-Hydroxy-2,3-dimethyl-1-butanol Precursor

The availability of the starting alcohol, 3-hydroxy-2,3-dimethyl-1-butanol, is critical. This diol can be synthesized via the reduction of a suitable carboxylic acid or ester precursor.

The logical precursor for the synthesis of 3-hydroxy-2,3-dimethyl-1-butanol is a compound containing the same carbon skeleton but with a carboxylic acid or ester functional group at the C1 position, namely 3-hydroxy-2,3-dimethylbutanoic acid or its corresponding esters (e.g., methyl 3-hydroxy-2,3-dimethylbutanoate).

The synthesis involves the selective reduction of the carboxyl or ester group to a primary alcohol, while the tertiary hydroxyl group at the C3 position remains intact.

Starting Material: The synthesis would begin with 3-hydroxy-2,3-dimethylbutanoic acid or its ester. This β-hydroxy acid derivative serves as the key building block. google.com

Reduction:

From Carboxylic Acid: The direct reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

From an Ester: An alternative two-step pathway involves first converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) via Fischer esterification. google.com The resulting ester can then be reduced to the primary alcohol. This reduction can also be accomplished with LiAlH₄ or other reducing agents under milder conditions than the direct acid reduction. This pathway can sometimes offer better control and higher yields. The reduction of β-keto esters to the corresponding diols is a well-established synthetic procedure. orgsyn.org

Hydrolysis of Halo-Substituted Dimethylbutyl Derivatives

The hydrolysis of halo-substituted alkanes is a classical method for the preparation of alcohols via a nucleophilic substitution mechanism. google.com In the context of synthesizing the precursor for this compound, this would involve the hydrolysis of a di-halo substituted dimethylbutane or a halo-substituted dimethylbutyl acetate.

A relevant industrial process is the hydrolysis of 1-chloro-3,3-dimethylbutyl acetate. In one patented method, this compound is hydrolyzed in an alcohol-water mixed solution at temperatures between 20-60°C for 2-4 hours to produce 3,3-dimethyl butyraldehyde. google.com This demonstrates the viability of hydrolyzing a halo-acetate derivative under relatively mild conditions. While this specific example leads to an aldehyde, modification of the substrate and reaction conditions could yield the desired diol. For instance, a substrate with a hydroxyl group already present, or one where a second halogen is hydrolyzed, would be necessary.

Another patent describes the synthesis of 3,3-dimethyl-1-butanol (B44104) from 3,3-dimethyl-1-halobutane. This is achieved by reacting a Grignard reagent with 1,2-dihaloethane to form the halo-butane, which is then hydrolyzed in an aqueous solution of potassium hydroxide (B78521). google.com This two-step approach of formation and subsequent hydrolysis of a halo-alkane highlights a potential pathway to the necessary diol precursor.

Table 1: Conditions for Hydrolysis of Related Halo-Substituted Derivatives

| Precursor | Reagents/Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 1-chloro-3,3-dimethylbutyl acetate | Methanol/Water | 20-60 | 3,3-dimethyl butyraldehyde | up to 97.5 | google.com |

| 3,3-dimethyl-1-halobutane | Potassium Hydroxide (aq) | Not specified | 3,3-dimethyl-1-butanol | High | google.com |

Grignard-Type or Organometallic Additions for Alcohol Formation

Grignard reactions are a cornerstone of carbon-carbon bond formation and are widely used to synthesize alcohols from carbonyl compounds. ncert.nic.in The synthesis of the precursor, 3-hydroxy-2,3-dimethyl-1-butanol, can be envisioned through several Grignard-based routes.

A primary alcohol can be formed by the reaction of a Grignard reagent with formaldehyde (B43269). nih.gov Therefore, a plausible synthesis of 3-hydroxy-2,3-dimethyl-1-butanol would involve the reaction of a Grignard reagent derived from a protected 3-halo-2,3-dimethyl-1-butanol with formaldehyde. A patent for the synthesis of 3,3-dimethyl-1-butanol employs the reaction of neopentyl magnesium halide with formaldehyde gas, achieving a yield of 74.5%. nih.gov

Alternatively, the reaction of a Grignard reagent with an aldehyde or ketone results in a secondary or tertiary alcohol, respectively. ncert.nic.inyoutube.com To form 3-hydroxy-2,3-dimethyl-1-butanol, one could react methylmagnesium bromide with a suitable protected 3-hydroxy-2-methyl-1-butanal. A similar transformation is seen in the reaction of an ester with two equivalents of a Grignard reagent to form a tertiary alcohol. yale.edu

Table 2: Examples of Grignard Reactions for Alcohol Synthesis

| Carbonyl Compound | Grignard Reagent | Final Product | Product Type | Reference |

| Formaldehyde | Neopentyl magnesium halide | 3,3-dimethyl-1-butanol | Primary Alcohol | nih.gov |

| Aldehyde (general) | R-MgX | Secondary Alcohol | Secondary Alcohol | ncert.nic.in |

| Ketone (general) | R-MgX | Tertiary Alcohol | Tertiary Alcohol | ncert.nic.in |

Chiral Synthesis of Enantiomerically Enriched 3-Hydroxy-2,3-dimethyl-1-butanol

The structure of 3-hydroxy-2,3-dimethyl-1-butanol contains two chiral centers (at C2 and C3), meaning it can exist as four stereoisomers. The synthesis of enantiomerically enriched forms is crucial for applications where specific stereochemistry is required.

One common strategy is to start with a chiral precursor. For example, the synthesis of (S)-tert-leucinol ((S)-3,3-dimethyl-2-amino-1-butanol) demonstrates the preparation of a related chiral amino alcohol. orgsyn.org A similar approach could be adapted for the synthesis of the target diol, potentially starting from a chiral pool material like a derivative of a natural amino acid or sugar.

Alternative and Emerging Synthetic Routes

Beyond classical methods, modern synthetic chemistry offers new avenues for the construction of complex molecules like this compound and its precursors.

Exploration of Bio-Catalytic or Enzymatic Synthesis for Specific Isomers

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Enzymes such as reductases can reduce ketones to alcohols with high enantioselectivity. A potential biocatalytic route to a specific isomer of 3-hydroxy-2,3-dimethyl-1-butanol could involve the enzymatic reduction of a corresponding hydroxy ketone, such as 1-hydroxy-2,3-dimethyl-3-butanone or 3-hydroxy-2,3-dimethyl-2-butanone. The use of whole-cell biocatalysts or isolated enzymes can provide access to specific stereoisomers that are difficult to obtain through traditional chemical methods. ncert.nic.in

Novel Organocatalytic and Metal-Catalyzed Processes

Organocatalysis has emerged as a powerful platform for asymmetric synthesis. Chiral organocatalysts can be employed in reactions like aldol (B89426) or Michael additions to set the stereochemistry of the molecule. For instance, an asymmetric aldol reaction between a protected hydroxyacetone (B41140) derivative and another aldehyde, catalyzed by a chiral proline derivative, could be a potential step in the synthesis of an enantiomerically enriched precursor to 3-hydroxy-2,3-dimethyl-1-butanol.

Metal-catalyzed reactions also offer efficient ways to synthesize diols. For example, asymmetric dihydroxylation of a suitable alkene could install the two hydroxyl groups with specific stereochemistry. More recently, chromium-catalyzed reactions between aldehydes and silyl (B83357) enol ethers have been developed for the synthesis of cyclic homoallylic 1,2-diols with good yields and potential for enantiocontrol. acs.org

Yield Optimization and Process Scalability in this compound Synthesis

For any synthetic route to be commercially viable, yield optimization and scalability are critical considerations. Grignard reactions, while powerful, can be challenging to scale up due to their exothermic nature and sensitivity to air and moisture. numberanalytics.com The use of flow chemistry has been explored as a method to improve the safety and efficiency of Grignard reagent formation on a larger scale, offering better heat transfer and control over reaction conditions. researchgate.net This can lead to higher yields and reduced formation of byproducts like the Wurtz coupling product. researchgate.net For large-scale Grignard reactions, adding a small amount of pre-synthesized Grignard reagent can help to initiate the reaction smoothly and avoid dangerous, uncontrolled exotherms. google.com

In the subsequent esterification step, Fischer esterification is a common method. masterorganicchemistry.com To drive the equilibrium towards the product and optimize the yield, the alcohol is often used in large excess, or water is removed as it is formed. masterorganicchemistry.com The choice of catalyst can also be crucial, with studies on the esterification of sterically hindered alcohols showing that catalysts like N-bromosuccinimide can be effective under mild conditions. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 2,3 Dimethylbutyl Acetate

Hydrolysis Pathways and Kinetics

The hydrolysis of 3-hydroxy-2,3-dimethylbutyl acetate (B1210297) involves the cleavage of the ester linkage to yield acetic acid and 2,3-dimethyl-2,3-butanediol. This reaction can be catalyzed by either acid or base, and in principle, could be mediated by enzymes. The rate and mechanism of hydrolysis are significantly influenced by the steric hindrance around the carbonyl group of the acetate moiety.

Under acidic conditions, the hydrolysis of esters typically proceeds through a series of equilibrium steps. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (in this case, 2,3-dimethyl-2,3-butanediol) regenerates the acidic catalyst and yields the carboxylic acid.

For 3-hydroxy-2,3-dimethylbutyl acetate, the reaction would be initiated by the protonation of the acetate's carbonyl oxygen. The subsequent nucleophilic attack by water would lead to the formation of a tetrahedral intermediate. However, the presence of bulky methyl groups on the carbon adjacent to the oxygen of the ester linkage presents significant steric hindrance, which can slow down the rate of this reaction.

Table 1: Postulated Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1. | Protonation of the carbonyl oxygen of the acetate group. |

| 2. | Nucleophilic attack by a water molecule on the carbonyl carbon. |

| 3. | Formation of a tetrahedral intermediate. |

| 4. | Proton transfer from the attacking water molecule to the alcohol oxygen. |

| 5. | Elimination of the tertiary alcohol (2,3-dimethyl-2,3-butanediol). |

| 6. | Deprotonation to yield acetic acid and regenerate the acid catalyst. |

Base-catalyzed hydrolysis, or saponification, of esters is generally a more rapid process than acid-catalyzed hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxide ion (in this case, the deprotonated form of 2,3-dimethyl-2,3-butanediol), which subsequently deprotonates the newly formed carboxylic acid.

The steric hindrance from the dimethylbutyl group in this compound would also be a significant factor in base-catalyzed hydrolysis. Crowded esters are known to have lower reaction rates in saponification due to the difficulty of the hydroxide ion in approaching the carbonyl carbon. arkat-usa.org In some cases of severe steric hindrance, alternative reaction pathways, such as cleavage of the alkyl-oxygen bond, can occur, though this is less common for acetates. cdnsciencepub.com Studies on other hindered esters have shown that non-aqueous solvent systems can sometimes facilitate the hydrolysis of sterically crowded esters under milder conditions. arkat-usa.org

Table 2: Postulated Steps in Base-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1. | Nucleophilic attack of a hydroxide ion on the carbonyl carbon. |

| 2. | Formation of a tetrahedral intermediate. |

| 3. | Collapse of the intermediate and elimination of the alkoxide ion. |

| 4. | Proton transfer from the resulting carboxylic acid to the alkoxide ion. |

| 5. | Formation of the carboxylate salt and the tertiary alcohol. |

Enzymatic hydrolysis of esters is carried out by a class of enzymes called esterases or lipases. These enzymes offer high selectivity and can operate under mild conditions. In principle, an appropriate enzyme could catalyze the hydrolysis of this compound.

A key feature of enzymatic reactions is their potential for stereoselectivity. Since this compound is a chiral molecule (with a stereocenter at the carbon bearing the hydroxyl group), enzymatic hydrolysis could potentially favor one enantiomer over the other, leading to a kinetic resolution. This would result in the formation of an optically active alcohol and the unreacted ester being enriched in the opposite enantiomer. However, without experimental data from studies using specific enzymes on this substrate, any discussion of stereoselectivity remains speculative.

Nucleophilic Substitution Reactions Involving the Acetate Moiety

The acetate group in this compound is part of a secondary ester linkage. This carbonyl group is an electrophilic center susceptible to nucleophilic acyl substitution, where the acetoxy group is replaced by an incoming nucleophile.

One of the most fundamental reactions is hydrolysis, which can be catalyzed by either acid or base. pressbooks.pub Under acidic conditions, protonation of the carbonyl oxygen activates the ester toward attack by a weak nucleophile like water. This process is reversible and is the microscopic reverse of Fischer esterification. openstax.orglibretexts.org

Base-promoted hydrolysis, often termed saponification, is an irreversible process that proceeds by the attack of a strong nucleophile, such as a hydroxide ion, on the ester carbonyl. libretexts.org The reaction yields a carboxylate salt and the corresponding alcohol. The final deprotonation of the carboxylic acid intermediate by the alkoxide leaving group or another equivalent of base drives the reaction to completion. libretexts.orgchemistrysteps.com

Esters can also react with other nucleophiles. Aminolysis, the reaction with ammonia (B1221849) or amines, can convert the ester into an amide. libretexts.org Furthermore, esters can be reduced by strong nucleophilic hydrides like lithium aluminum hydride (LiAlH₄). This reaction proceeds via two successive nucleophilic additions. The first addition results in a ketone intermediate which is immediately reduced further to yield a primary alcohol. openstax.org Weaker reducing agents, such as diisobutylaluminum hydride (DIBALH), can allow for the isolation of the intermediate aldehyde if the reaction is performed at low temperatures. openstax.orglibretexts.org

| Reaction Type | Nucleophile/Reagent | Typical Conditions | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O | H₃O⁺, heat | 3,4-Dimethylpentane-2,3-diol + Acetic Acid |

| Base-Promoted Hydrolysis (Saponification) | ⁻OH | 1. NaOH(aq), heat 2. H₃O⁺ workup | 3,4-Dimethylpentane-2,3-diol + Acetate Salt |

| Aminolysis | R-NH₂ (Amine) | Heat | 3,4-Dimethylpentane-2,3-diol + N-alkyl acetamide |

| Reduction | LiAlH₄ | 1. THF/Ether 2. H₃O⁺ workup | 3,4-Dimethylpentane-2,3-diol + Ethanol |

Derivatization and Functionalization of this compound

The presence of a tertiary hydroxyl group allows for a range of derivatization reactions, enabling the synthesis of new molecules with modified properties.

Formation of Ethers and Other Esters from the Hydroxyl Group

Ether Formation: Ethers can be synthesized from the tertiary hydroxyl group, though standard methods face challenges. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide via an Sₙ2 mechanism. wikipedia.org To apply this to this compound, the tertiary alcohol would first need to be deprotonated with a strong base to form the corresponding alkoxide. However, tertiary alkoxides are sterically hindered, which can favor elimination reactions of the alkyl halide over the desired substitution. wikipedia.orgbyjus.com The method is most successful when using a primary alkyl halide. masterorganicchemistry.comjove.com

Ester Formation: The tertiary hydroxyl group can be esterified by reaction with a carboxylic acid or its more reactive derivatives, such as an acid chloride or anhydride (B1165640). Direct esterification with a carboxylic acid under acidic conditions (Fischer esterification) is an equilibrium process. masterorganicchemistry.com The esterification of sterically hindered tertiary alcohols can be challenging and may require specific activating agents or catalysts. researchgate.net Alternatively, transesterification, where the hydroxyl group displaces the alcohol portion of another ester, can be employed, often under acid or base catalysis, to form a new ester at the tertiary position. youtube.comgoogle.com

| Derivative Type | Reagents | Reaction Name | Potential Product Structure |

|---|---|---|---|

| Ether | 1. NaH 2. R-X (e.g., CH₃I) | Williamson Ether Synthesis | CH₃CO₂-CH(CH₃)C(CH₃)₂(O-R) |

| Ester (Diester) | R'-COOH, H⁺ | Fischer Esterification | CH₃CO₂-CH(CH₃)C(CH₃)₂(O₂CR') |

| Ester (Diester) | R'-COCl, Pyridine | Acylation | CH₃CO₂-CH(CH₃)C(CH₃)₂(O₂CR') |

Reactions at the Tertiary Carbon Center

The tertiary carbon atom, bonded to the hydroxyl group, is a key site for reactivity. Under acidic conditions, the hydroxyl group can be protonated, converting it into a good leaving group (water). The departure of water generates a relatively stable tertiary carbocation. This intermediate is central to both substitution and elimination reactions.

Elimination (dehydration) is a common pathway for tertiary alcohols, leading to the formation of an alkene. jove.com The regioselectivity of this elimination would be expected to follow Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.

Direct nucleophilic substitution at the tertiary center (Sₙ1 reaction) is also possible via the same carbocation intermediate but often competes with elimination. For instance, treatment with concentrated hydrohalic acids could potentially replace the hydroxyl group with a halide.

Exploration of Rearrangement Reactions and Fragmentation Pathways

Rearrangement Reactions: The formation of a tertiary carbocation at the C3 position opens the door to skeletal rearrangements. Wagner-Meerwein rearrangements are common in such systems, where an adjacent alkyl or hydrogen group migrates to the cationic center, leading to a new, often more stable, carbocation. wikipedia.orgslideshare.net In the case of the carbocation derived from this compound, a 1,2-methyl shift from the adjacent quaternary C3 to the C2 carbon (if the acetate were first hydrolyzed) or a 1,2-hydride shift from C2 to C3 (following dehydration) could occur. These rearrangements would result in a mixture of isomeric alkene products upon subsequent deprotonation. researchgate.net

Fragmentation Pathways: In mass spectrometry, this compound would be expected to exhibit characteristic fragmentation patterns based on its functional groups. Upon electron ionization, the molecular ion peak (M⁺) may be weak or absent. miamioh.edu Key fragmentation pathways would include:

Loss of the acetyl group: Cleavage of the ester can lead to the loss of a CH₃CO radical or acetic acid.

Loss of water: Dehydration from the tertiary alcohol is a very common fragmentation pathway for alcohols. researchgate.net

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atoms is typical for both alcohols and esters. A particularly favorable cleavage would be between C2 and C3, generating stable radical and cationic fragments. A fragment with m/z 103 (from cleavage between the hydroxylated carbon and the carbonyl system) is often a characteristic base peak for β-hydroxy esters. researchgate.net

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| M - 18 | [M - H₂O]⁺ | Loss of water from the tertiary alcohol |

| M - 43 | [M - CH₃CO]⁺ | Loss of acetyl radical |

| M - 60 | [M - CH₃COOH]⁺ | Loss of neutral acetic acid |

| 101 | [C₅H₉O₂]⁺ | Cleavage between C3 and C4 |

| 73 | [(CH₃)₂COH]⁺ | α-cleavage adjacent to the tertiary alcohol |

| 43 | [CH₃CO]⁺ | Acylium ion |

Catalysis by this compound or its Derivatives

There is no available literature describing the use of this compound itself as a catalyst. However, the functional groups within the molecule suggest potential, albeit hypothetical, catalytic roles for its derivatives.

The hydroxyl group, particularly in a chiral environment (if an enantiomerically pure form were used), could act as a directing group or a ligand for a metal center in asymmetric catalysis. Research has shown that β-hydroxy groups on esters can direct the chemoselectivity of reactions, such as in tantalum-alkoxide-catalyzed amidation. acs.org Similarly, derivatives where the hydroxyl and ester groups are positioned to form a chelate with a metal ion could exhibit catalytic activity. For example, esters of 2-hydroxypyridine (B17775) derivatives have been shown to be effective substrates in Cu²⁺-catalyzed hydrolysis, where the molecule itself is part of the catalytic cycle. acs.orgnih.gov Therefore, while the title compound is not a known catalyst, its structure provides a template for the design of derivatives with potential applications in catalysis.

Comprehensive Search Reveals Lack of Specific Spectroscopic Data for this compound

Following an extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available, in-depth spectroscopic research specifically focused on the compound this compound. While the chemical structure is known, detailed experimental data and scholarly articles concerning its advanced spectroscopic characterization and structural elucidation are not present in the accessible literature.

This absence of specific research findings prevents the creation of a detailed article covering the advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses as requested. Generating scientifically accurate and verifiable content for the specified subsections, including data tables on 2D NMR, solid-state NMR, variable temperature NMR, tandem mass spectrometry, and high-resolution mass spectrometry, is not feasible without foundational research data.

The scientific community relies on published, peer-reviewed studies to establish the spectroscopic properties of chemical compounds. In the case of this compound, such detailed public research appears to be unavailable at this time. Therefore, any attempt to populate the requested article sections would involve speculation or the fabrication of data, which would compromise the scientific integrity and accuracy of the information provided.

Further investigation into this compound would require original laboratory research to be conducted and its results published in scientific journals. Until such research is made available, a comprehensive and authoritative article on the advanced spectroscopic characterization of this compound cannot be responsibly generated.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For 3-Hydroxy-2,3-dimethylbutyl acetate (B1210297), these methods would be crucial for confirming its structural features.

Expected FT-IR and Raman Spectral Features:

If experimental data were available, one would expect to observe characteristic absorption bands corresponding to the principal functional groups of the molecule.

O-H Stretching: A broad absorption band would be anticipated in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group (-OH). The broadness of this peak would suggest the presence of intermolecular or intramolecular hydrogen bonding. In the Raman spectrum, this vibration is generally weak.

C-H Stretching: Sharp peaks in the 2850-3000 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

C=O Stretching: A strong, sharp absorption peak is expected between 1735-1750 cm⁻¹ in the FT-IR spectrum, which is characteristic of the carbonyl group (C=O) in the acetate ester. This is typically a moderately intense band in the Raman spectrum.

C-O Stretching: The C-O stretching vibrations of the ester and the alcohol would be expected in the fingerprint region (1000-1300 cm⁻¹).

Hydrogen Bonding Analysis: The position and shape of the O-H band in the FT-IR spectrum could provide insights into the nature and extent of hydrogen bonding. Dilution studies could be employed to distinguish between intermolecular and intramolecular hydrogen bonding.

A data table for the expected vibrational modes is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

| Hydroxyl | O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Alkane | C-H Stretch | 2850-3000 | Medium to Strong | Strong |

| Ester | C=O Stretch | 1735-1750 | Strong | Medium |

| Ester/Alcohol | C-O Stretch | 1000-1300 | Medium to Strong | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For a saturated compound like 3-Hydroxy-2,3-dimethylbutyl acetate, which lacks extensive conjugation or chromophores that absorb strongly in the typical UV-Vis range (200-800 nm), significant absorption is not expected.

The primary electronic transition would likely be the n → σ* transition of the non-bonding electrons on the oxygen atoms of the hydroxyl and ester groups, and the n → π* transition of the carbonyl group.

Expected UV-Vis Spectral Features:

n → π* Transition: A weak absorption band corresponding to the n → π* transition of the carbonyl group in the acetate moiety would be expected. This typically occurs in the region of 270-300 nm but is often very weak (low molar absorptivity).

n → σ* Transitions: The n → σ* transitions associated with the oxygen atoms would occur at shorter wavelengths, likely below 200 nm, which is outside the range of standard UV-Vis spectrophotometers.

Without conjugated systems, the UV-Vis spectrum would be of limited use for detailed structural elucidation but could confirm the absence of such systems.

| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| n → π | C=O (Ester) | ~270-300 | Low |

| n → σ | C-O-H, C-O-C | <200 | Moderate |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of this compound.

Potential Findings from X-ray Crystallography:

Molecular Conformation: The analysis would reveal the preferred spatial arrangement of the atoms, including the torsion angles of the carbon backbone and the orientation of the hydroxyl and acetate groups.

Intermolecular Interactions: It would provide a detailed picture of the intermolecular hydrogen bonding network formed by the hydroxyl groups in the crystal lattice, as well as other non-covalent interactions like van der Waals forces. This information is crucial for understanding the solid-state packing and physical properties of the compound.

Absolute Stereochemistry: For a chiral sample, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, provided a good quality crystal is obtained and anomalous dispersion effects are measurable.

As no crystal structure has been reported, no crystallographic data is available.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as two enantiomers. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration of such chiral molecules in solution.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. For this compound, the weak electronic transitions would likely result in a weak ECD spectrum. The Cotton effects observed, particularly that of the n → π* transition of the carbonyl group, could be used to determine the absolute configuration by comparing the experimental spectrum with that predicted from quantum chemical calculations.

Vibrational Circular Dichroism (VCD): VCD, the vibrational counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared light. VCD is particularly powerful for stereochemical analysis as it provides more spectral bands than ECD for a molecule like this. The signs and intensities of the VCD bands in the C-H and C-O stretching regions could be compared with theoretical predictions for a specific enantiomer to unambiguously assign the absolute configuration.

The determination of the absolute configuration using these methods relies heavily on a comparison between experimental spectra and the results of high-level computational chemistry calculations. As no experimental chiroptical data has been published for this compound, such a stereochemical assignment has not been performed.

Theoretical and Computational Chemistry of 3 Hydroxy 2,3 Dimethylbutyl Acetate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energies and wavefunctions of the electrons within the molecule. This information, in turn, allows for the prediction of a wide array of molecular properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach is particularly well-suited for determining the ground-state properties of molecules like 3-hydroxy-2,3-dimethylbutyl acetate (B1210297).

By performing a geometry optimization using DFT, the lowest energy arrangement of the atoms in the molecule can be found. This provides key information about its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. A popular functional for such calculations is B3LYP, often paired with a basis set like 6-311+G(d,p) to provide a good description of the electronic structure.

Table 1: Illustrative Ground State Geometrical Parameters of 3-Hydroxy-2,3-dimethylbutyl Acetate Calculated with DFT

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Illustrative) |

| Bond Length | O(ester) | C(carbonyl) | 1.21 Å | |

| Bond Length | C(carbonyl) | O(ether) | 1.35 Å | |

| Bond Length | C(alpha) | C(beta) | 1.54 Å | |

| Bond Length | O(hydroxyl) | H | 0.96 Å | |

| Bond Angle | O(ester) | C(carbonyl) | O(ether) | 124° |

| Bond Angle | C(carbonyl) | O(ether) | C(butyl) | 117° |

| Bond Angle | H | O(hydroxyl) | C(hydroxyl) | 109.5° |

| Dihedral Angle | H | O(hydroxyl) | C(hydroxyl) | C(beta) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from a specific DFT calculation on this compound.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameterization. researchgate.netaps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a rigorous and systematically improvable way to study the electronic structure of molecules. researchgate.net

For this compound, ab initio calculations can be used to determine fundamental electronic properties such as the energies of its molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. These methods also allow for the calculation of the molecule's dipole moment and polarizability, which are important for understanding its interactions with other molecules and with electric fields.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the intricate details of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely pathways, locate the high-energy transition states that control the reaction rate, and calculate the thermodynamic and kinetic parameters of the process.

Reaction Pathway Elucidation

For a molecule like this compound, a relevant reaction to study would be its hydrolysis, the cleavage of the ester bond by water. Computational methods can be used to elucidate the step-by-step mechanism of this reaction. This involves identifying all intermediates and, most importantly, the transition state structures that connect them. The transition state is the highest energy point along the reaction coordinate and represents the "bottleneck" of the reaction. By analyzing the geometry of the transition state, one can gain a deep understanding of how the bonds are breaking and forming during the reaction.

Kinetic and Thermodynamic Parameters from Computational Models

Once the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface have been located, their energies can be used to calculate important kinetic and thermodynamic parameters. The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can be determined. This value is crucial for predicting the rate of the reaction. Furthermore, the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can be calculated, which indicate whether a reaction is exothermic or endothermic and spontaneous or non-spontaneous, respectively.

Table 2: Illustrative Calculated Kinetic and Thermodynamic Parameters for the Hydrolysis of this compound

| Parameter | Value (Illustrative) | Unit |

| Activation Energy (Ea) | 20 | kcal/mol |

| Enthalpy of Reaction (ΔH) | -5 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -8 | kcal/mol |

Note: These values are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations for the hydrolysis reaction of this compound.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecules are in reality dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would reveal the flexibility of the butyl chain and the rotation around its various single bonds. This is particularly important for understanding how the molecule might interact with other molecules, such as receptors or enzymes, as its shape can adapt to fit into a binding site. The simulation would track the trajectory of each atom over time, allowing for the analysis of how different conformations are sampled and the timescales of these conformational changes. This provides a more realistic and complete picture of the molecule's behavior in a dynamic environment.

Prediction of Spectroscopic Properties from First Principles

There is no specific research in the public domain detailing the prediction of spectroscopic properties for this compound from first principles. Computational chemistry offers various methods to predict spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectrometry. These predictions are typically derived from the molecule's optimized geometry and electronic structure, calculated using quantum mechanical methods.

For instance, the prediction of an IR spectrum would involve calculating the vibrational frequencies of the molecule's bonds, which correspond to the absorption peaks. Similarly, predicting NMR chemical shifts would require the calculation of the magnetic shielding of each nucleus. While methods like Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS) exist for the ab initio prediction of mass spectra, they have not been specifically applied to this compound in any published research. nih.gov

Without dedicated computational studies on this compound, any presentation of its predicted spectroscopic data would be purely speculative.

Structure-Reactivity Relationship (SAR) Modeling for Chemical Transformations

No specific Structure-Reactivity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models for the chemical transformations of this compound have been found in the reviewed literature. SAR and QSAR studies are computational methods used to correlate the chemical structure of a compound with its reactivity or biological activity.

For esters, a common chemical transformation studied via QSAR is hydrolysis. Such models often use molecular descriptors related to steric and electronic effects to predict reaction rates. For example, the alkaline hydrolysis of carboxylic acid esters has been modeled using descriptors such as pKa, electronegativity, and various steric parameters. nih.gov These models, however, are generally developed for a broad class of esters and have not been specifically parameterized or validated for this compound. nih.govacs.org

Given the presence of a hydroxyl group and a tertiary carbon in its structure, its reactivity would be influenced by these features. However, without specific experimental data or computational modeling, a detailed SAR analysis for its transformations remains unestablished.

Environmental Fate and Degradation Pathways

Biotic Degradation Mechanisms (Microbial, Fungal)

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a crucial process in the removal of chemical pollutants from the environment.

Esters are generally considered to be biodegradable. The initial step in the biodegradation of esters is typically hydrolysis, catalyzed by esterase enzymes produced by a wide range of microorganisms, to yield the corresponding carboxylic acid and alcohol. mycosphere.orgmdpi.com These initial products are then usually further metabolized by the microorganisms.

Studies on various esters have shown that both bacteria and fungi are capable of utilizing them as a source of carbon and energy. asm.orgnih.govnih.gov The structure of the ester can influence its biodegradability. For example, branching in the alcohol or acid moiety of an ester can affect the rate of anaerobic biodegradation. researchgate.net While some studies suggest that branching can decrease the rate of degradation, other research has focused on the microbial synthesis of branched-chain esters. nih.gov The ability to degrade certain plasticizers, which are often ester-based, is common among fungi. asm.org

The biodegradation of 3-Hydroxy-2,3-dimethylbutyl acetate (B1210297) would be expected to be initiated by esterase-mediated hydrolysis to form acetic acid and 2,3-dimethyl-2,3-butanediol. Both of these products are likely to be further biodegraded. Acetic acid is a common metabolite in microbial pathways, and the diol, being a small, oxygenated molecule, is also expected to be susceptible to microbial attack.

Table 2: Microbial Degradation of Structurally Related Esters

| Organism Type | Degradation Pathway | Key Enzymes |

|---|---|---|

| Bacteria | Hydrolysis of ester bond, followed by metabolism of acid and alcohol. mdpi.com | Esterases, Carboxylesterases. mdpi.com |

This table is illustrative and based on general principles of ester biodegradation.

The primary metabolites expected from the initial degradation of 3-Hydroxy-2,3-dimethylbutyl acetate are acetic acid and 2,3-dimethyl-2,3-butanediol.

Acetic Acid: This is a simple and readily biodegradable organic acid that is a central metabolite in many microbial pathways. It is unlikely to persist in the environment under most conditions.

2,3-dimethyl-2,3-butanediol: This is a tertiary diol. While generally expected to be biodegradable, the high degree of branching might slow down its degradation rate compared to linear diols.

Further degradation of 2,3-dimethyl-2,3-butanediol would proceed through various oxidative pathways, potentially forming ketones and other oxygenated intermediates before eventual mineralization to carbon dioxide and water. In studies of branched aromatic alkanoic acids, it was observed that the initial degradation products were less toxic than the parent compounds but still possessed some toxicity, indicating the importance of their further degradation. nih.gov The complete mineralization of the parent compound is the ultimate goal of biodegradation.

In the absence of direct experimental data, the identification of stable environmental metabolites for this compound remains speculative. However, based on the degradation pathways of related compounds, significant accumulation of persistent metabolites is not anticipated under conditions favorable for microbial activity.

Sorption and Mobility in Environmental Media (Soil, Water)

No data available.

Volatilization and Atmospheric Transport Considerations

No data available.

Applications of 3 Hydroxy 2,3 Dimethylbutyl Acetate and Its Derivatives Non Prohibited

Role as a Chemical Intermediate in Organic Synthesis

As a functionalized ester, 3-Hydroxy-2,3-dimethylbutyl acetate (B1210297) possesses two reactive centers: the hydroxyl group and the ester group. This dual functionality theoretically allows it to serve as a versatile building block in organic synthesis.

Building Block for Complex Molecules

The hydroxyl group can undergo a variety of chemical transformations, such as oxidation to a ketone, or esterification or etherification to introduce new functional groups. The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid and alcohol, or it can be used in transesterification reactions. These potential reactions could allow for the incorporation of the 3-hydroxy-2,3-dimethylbutyl fragment into larger, more complex molecular architectures. However, specific examples of its use in the synthesis of complex natural products or pharmaceuticals are not documented in available literature.

Precursor for Fine Chemicals and Specialty Materials

The synthesis of fine chemicals often requires intermediates with specific stereochemistry and functional group arrangements. While the stereochemistry of commercially available 3-Hydroxy-2,3-dimethylbutyl acetate is not always specified, its structure suggests it could be a precursor to various specialty chemicals. For instance, dehydration of the tertiary alcohol could lead to the formation of unsaturated esters, which are valuable monomers and intermediates. The development of chiral variants of this compound could also open avenues for its use in asymmetric synthesis.

Applications in Materials Science and Polymer Chemistry

The potential for this compound to be used in materials science is primarily linked to its potential role as a monomer or a modifying agent for polymers.

Monomer in Polymer Synthesis (if applicable, e.g., acrylic or vinyl esters)

Compounds containing polymerizable groups, such as vinyl or acrylic moieties, can be used as monomers. While this compound itself is not a vinyl or acrylic ester, it could potentially be chemically modified to introduce such a group. For example, reaction of the hydroxyl group with acryloyl chloride would yield the corresponding acrylate (B77674) ester, a potential monomer for polymerization. Research on related polyhydroxyalkanoates (PHAs) derived from similar hydroxy-ester structures suggests a theoretical basis for the development of polymers from this compound, but direct evidence is lacking.

Modification of Polymer Properties

The introduction of small molecules into a polymer matrix can alter its physical and chemical properties. The hydroxyl group of this compound could potentially be grafted onto existing polymer backbones, introducing pendant hydroxyl groups that could affect properties like hydrophilicity, cross-linking capabilities, and adhesion. However, no specific studies demonstrating the use of this compound for polymer modification have been identified.

Potential as a Solvent or Co-solvent in Specific Chemical Processes

The solubility characteristics of a compound determine its suitability as a solvent. Esters are generally good solvents for a wide range of organic compounds.

The presence of both a polar hydroxyl group and a less polar ester and alkyl framework suggests that this compound might exhibit amphiphilic properties, making it potentially useful as a co-solvent to homogenize immiscible liquid phases or as a specialty solvent for specific reactions where this dual character is advantageous. However, data on its solvent properties, such as its polarity, boiling point, and miscibility with common solvents, are not well-documented, and its use in any specific chemical process as a solvent has not been reported.

Analytical Method Development for Detection and Quantification

Development of High-Resolution Chromatographic Methods (GC-MS, LC-MS) for Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the identification and analysis of 3-Hydroxy-2,3-dimethylbutyl acetate (B1210297), especially within intricate mixtures. These methods offer high resolution and selectivity, which are crucial for distinguishing the target analyte from other components.

For GC-MS analysis, the volatility of 3-Hydroxy-2,3-dimethylbutyl acetate allows for direct injection, although derivatization of the hydroxyl group is a common strategy to improve peak shape and thermal stability. Silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to convert the hydroxyl group to a less polar trimethylsilyl (B98337) ether, which generally results in better chromatographic performance. researchgate.netacs.org

The choice of the GC column is critical for separating this compound from isomers and other structurally similar compounds. A mid-polar to polar stationary phase, such as those containing cyanopropylphenyl or polyethylene (B3416737) glycol, is often suitable for resolving polar compounds. The temperature program of the GC oven is optimized to ensure adequate separation while minimizing analysis time. A typical program might start at a lower temperature to trap volatile components and then ramp up to elute the target analyte and other less volatile compounds. researchgate.netnih.gov

In LC-MS, reversed-phase chromatography is a common approach for separating moderately polar compounds like this compound. A C18 or C8 column can be effective, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to elute all compounds of interest with good peak shapes. For highly polar analytes that show poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative. biopharmaservices.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar compounds. biopharmaservices.comresearchgate.net

Table 1: Hypothetical Optimized Chromatographic Conditions for this compound Analysis

| Parameter | GC-MS | LC-MS |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) | Hypersil GOLD aQ (150 mm x 2.1 mm, 3 µm) |

| Injector Temp. | 250 °C | N/A |

| Oven Program | 60 °C (2 min), ramp to 240 °C at 10 °C/min | Isocratic or Gradient |

| Carrier Gas | Helium at 1.0 mL/min | N/A |

| Mobile Phase | N/A | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Flow Rate | N/A | 0.3 mL/min |

| Column Temp. | N/A | 30 °C |

| Injection Vol. | 1 µL (splitless) | 5 µL |

This table presents a hypothetical set of optimized conditions based on standard practices for similar analytes.

Mass spectrometry is the preferred detection method for the unambiguous identification of this compound. In GC-MS, electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern that serves as a fingerprint for the compound. researchgate.net By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed.

For LC-MS, electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. nih.gov Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation and to enhance selectivity in complex matrices. In MS/MS, the precursor ion corresponding to this compound is selected and fragmented to produce a unique set of product ions, which can be used for highly specific detection and quantification. acs.orgmdpi.com

Sample Preparation and Extraction Protocols for Diverse Matrices

The extraction of this compound from different matrices is a critical step to remove interferences and concentrate the analyte before instrumental analysis. The choice of the extraction protocol depends on the physicochemical properties of the analyte and the nature of the sample matrix.

For aqueous matrices, liquid-liquid extraction (LLE) using a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate can be effective. chromatographyonline.com The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase or by adding salt to decrease the solubility of the analyte in water (salting-out effect). youtube.com

Solid-phase extraction (SPE) offers a more selective and efficient alternative to LLE. For a moderately polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18) can be used to retain the analyte from an aqueous sample. lcms.cz The analyte is then eluted with a small volume of an organic solvent. For more complex matrices, specialized SPE cartridges may be required to remove specific interferences. nih.gov

For volatile analysis from solid or liquid samples, headspace sampling is a common technique, particularly when coupled with GC. unito.ityoutube.com Static headspace involves analyzing the vapor phase in equilibrium with the sample, while dynamic headspace (purge and trap) involves passing an inert gas through the sample to collect the volatiles on a sorbent trap, which is then thermally desorbed into the GC. researchgate.net

In cases of complex biological matrices, a combination of extraction and cleanup steps may be necessary. For instance, an initial protein precipitation with a solvent like acetonitrile can be followed by LLE or SPE to further purify the extract before analysis. nih.gov

Future Research Directions and Unexplored Avenues

Exploration of Stereoselective Synthetic Routes

The synthesis of 3-Hydroxy-2,3-dimethylbutyl acetate (B1210297) presents a notable challenge in controlling stereochemistry at its two stereocenters. Future research should focus on developing synthetic routes that allow for the selective formation of specific stereoisomers.

One potential pathway begins with the stereoselective synthesis of the precursor alcohol, 2,3-dimethyl-2,3-butanediol, commonly known as pinacol. The pinacol coupling reaction, which forms a carbon-carbon bond between the carbonyl groups of two molecules (in this case, acetone), is a classic method for creating this vicinal diol. wikipedia.org While traditional methods often yield a mixture of stereoisomers, modern advancements in catalysis could offer a route to enantiomerically enriched pinacol.

Once the desired stereoisomer of the diol is obtained, the subsequent step would be a regioselective acetylation. This presents its own challenge, as both hydroxyl groups are tertiary and sterically hindered. Enzymatic catalysis, known for its high selectivity under mild conditions, could be a promising approach to selectively acetylate one of the hydroxyl groups.

An alternative strategy involves a stereoselective aldol (B89426) reaction between a suitable enolate and a ketone, followed by acetylation. The development of chiral catalysts for such reactions is an active area of research and could provide a direct and efficient route to optically active 3-Hydroxy-2,3-dimethylbutyl acetate.

Table 1: Potential Stereoselective Synthetic Approaches

| Method | Description | Key Challenges |

| Asymmetric Pinacol Coupling | Catalytic, enantioselective coupling of acetone to form chiral 2,3-dimethyl-2,3-butanediol, followed by regioselective acetylation. | Achieving high enantioselectivity in the coupling reaction and regioselectivity in the acetylation step. |

| Enzymatic Resolution | Kinetic resolution of a racemic mixture of 2,3-dimethyl-2,3-butanediol via selective acetylation catalyzed by a lipase. | Finding a suitable enzyme and reaction conditions for efficient resolution. |

| Chiral Aldol Reaction | A stereoselective aldol addition of an appropriate nucleophile to a ketone, followed by acetylation of the resulting tertiary alcohol. | Development of a highly stereoselective catalyst for this specific transformation. |

Investigation of Novel Reactivity Patterns

The reactivity of this compound is dictated by its two primary functional groups: a tertiary alcohol and an ester. The interplay between these groups could lead to novel reactivity patterns that are worthy of investigation.

The tertiary alcohol moiety, being sterically hindered, is generally less reactive than primary or secondary alcohols. However, under acidic conditions, it can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This intermediate can then undergo various reactions, such as elimination to form an alkene or rearrangement. A particularly relevant reaction for the precursor diol is the pinacol rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone. chemistnotes.commasterorganicchemistry.comwikipedia.org Investigating whether the acetate group influences the course of such a rearrangement in the mono-acetylated derivative could reveal interesting electronic and steric effects.

The ester group can undergo hydrolysis under acidic or basic conditions to yield the diol and acetic acid. It can also be subject to transesterification in the presence of other alcohols and a suitable catalyst. The proximity of the tertiary hydroxyl group might influence the rate and mechanism of these reactions through intramolecular catalysis or steric hindrance.

Advanced Material Applications and Performance Evaluation

The bifunctional nature of this compound makes it a potential candidate as a monomer or additive in the synthesis of advanced materials. The hydroxyl group can participate in polymerization reactions to form polyesters or polyurethanes, while the acetate group can be used to modify the properties of the resulting polymer, such as solubility and thermal stability.

The incorporation of the bulky and rigid 2,3-dimethylbutyl group into a polymer backbone could impart unique physical properties, such as increased glass transition temperature and improved mechanical strength. The pendant hydroxyl group, if not involved in polymerization, could serve as a site for post-polymerization modification, allowing for the attachment of other functional molecules.

Future research in this area should involve the synthesis of polymers incorporating this compound and a thorough evaluation of their performance characteristics, including thermal, mechanical, and optical properties.

In-depth Mechanistic Studies of Environmental Transformations

Understanding the environmental fate of a chemical is crucial for assessing its potential impact. For this compound, this would involve studying its degradation pathways in various environmental compartments, such as soil and water.

The ester linkage is susceptible to hydrolysis, which would break the molecule down into 2,3-dimethyl-2,3-butanediol and acetic acid. Both of these degradation products are generally considered to be readily biodegradable. However, the rate of hydrolysis can be influenced by factors such as pH and the presence of microorganisms.

The tertiary alcohol structure may be more resistant to microbial oxidation compared to primary or secondary alcohols. In-depth mechanistic studies would be needed to identify the specific microorganisms and enzymatic pathways involved in its degradation. Photodegradation in the atmosphere and water, initiated by reaction with hydroxyl radicals, should also be investigated to build a complete picture of its environmental persistence.

Integration with Green Chemistry Principles in Synthesis and Processing

Future research into this compound should be guided by the principles of green chemistry, aiming to develop synthetic and processing methods that are more environmentally friendly.

In the synthesis of the compound, this could involve the use of renewable starting materials, such as bio-derived acetone for the pinacol coupling. The use of heterogeneous catalysts that can be easily recovered and reused would also contribute to a greener process. Exploring solvent-free reaction conditions or the use of benign solvents like water or supercritical carbon dioxide would further reduce the environmental footprint.

Enzymatic catalysis, as mentioned for stereoselective synthesis, is inherently a green chemistry approach, as it operates under mild conditions with high selectivity, reducing the need for protecting groups and minimizing waste.

The development of efficient purification methods that avoid the use of large volumes of organic solvents, such as crystallization or membrane separation, would also be a key aspect of integrating green chemistry principles into the production and use of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-hydroxy-2,3-dimethylbutyl acetate, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Grignard reactions. For example, reacting 2-methyl-2-phenylpropylmagnesium chloride with ethyl acetate under anhydrous conditions yields tertiary alcohol intermediates, which are subsequently acetylated. Temperature control (−10°C to 25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like over-alkylation .

- Data Considerations : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and optimize acetylating agents (e.g., acetic anhydride vs. acetyl chloride) to improve esterification efficiency. Typical yields range from 65–78% after column purification .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR : Compare δ<sup>1</sup>H-NMR peaks (e.g., tert-butyl protons at ~1.2 ppm, acetate methyl at ~2.0 ppm) and δ<sup>13</sup>C-NMR (carbonyl at ~170 ppm) with literature data .

- IR : Confirm ester C=O stretch at ~1740 cm⁻¹ and hydroxyl O-H stretch (if unacetylated impurities exist) at ~3400 cm⁻¹ .

- Chiral HPLC : For enantiopurity assessment, use a Chiralpak AD-H column (hexane/isopropanol 95:5, 1 mL/min) to resolve stereoisomers .

Q. What factors affect the stability of this compound during storage and experimental use?

- Key Factors :

- Temperature : Store at −20°C in amber vials to prevent thermal decomposition or transesterification.

- pH : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the acetate group .

- Light : UV exposure may degrade the compound; use light-protected containers .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Methodology : Use asymmetric reduction of diketones (e.g., 2,2-dimethylcyclohexane-1,3-dione) with chiral catalysts like (S,S)-Ru-TsDPEN. This method achieves >95% enantiomeric excess (ee) in isopropanol or dichloromethane with formic acid as a hydrogen source .

- Data Contradictions : Lower ee (70–80%) is observed with non-polar solvents (toluene), highlighting solvent-catalyst compatibility challenges .

Q. What mechanistic insights explain unexpected byproducts during acetylation of 3-hydroxy-2,3-dimethylbutanol?

- Reaction Pathways : Competing [3,3]-sigmatropic rearrangements may occur if the hydroxyl group is unprotected. For example, intermediate diacetates can undergo shifts via vinylic acetate tautomers, leading to regioisomeric byproducts (e.g., 6a, 7a, and 8 in Scheme 3 of ).

- Mitigation : Use protective groups (e.g., TBS ether) for the hydroxyl group prior to acetylation to suppress rearrangements .

Q. How can researchers resolve discrepancies in chromatographic retention times reported for this compound across studies?

- Troubleshooting :

- Column Variability : Compare retention times using columns with identical stationary phases (e.g., C18 vs. phenyl-hexyl).

- Mobile Phase pH : Adjust acetonitrile/water ratios (e.g., 60:40 to 70:30) and add 0.1% formic acid to improve peak symmetry .

- Inter-lab Validation : Cross-reference with GC-MS data (m/z ~158 for molecular ion) to confirm identity .

Q. What computational or experimental strategies predict the biological activity of this compound derivatives?

- Approaches :

- Docking Studies : Model interactions with proteins (e.g., sirtuin 6) using AutoDock Vina; prioritize derivatives with hydrogen bonds to catalytic residues (e.g., NAD⁺-binding sites) .

- SAR Analysis : Modify the acetate or tert-butyl groups and assay cytotoxicity (e.g., MTT on HEK-293 cells) to link structure to activity .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

- Key Issues :

- Purification : Column chromatography is impractical for large batches; switch to fractional distillation (bp ~180–190°C) or recrystallization from ethanol/water .

- Byproduct Management : Optimize stoichiometry (e.g., 1.2 eq. acetyl chloride) and use scavengers (e.g., molecular sieves) to absorb excess reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.